molecular formula C16H17FN2O5S B1669501 CP-471474 CAS No. 210755-45-6

CP-471474

Cat. No.: B1669501
CAS No.: 210755-45-6
M. Wt: 368.4 g/mol
InChI Key: QCOQJYRPDUMCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Chemical Nomenclature

CP-471474 is systematically named 2-[[4-(4-fluorophenoxy)phenyl]sulfonylamino]-N-hydroxy-2-methylpropanamide . This designation reflects its core sulfonamide structure, where a 4-fluorophenoxy-substituted phenyl group is connected via a sulfonylamine linkage to an N-hydroxy-2-methylpropanamide moiety. The compound is also recognized by its synonyms, including PF-1626077 and 2-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)-N-hydroxy-2-methylpropanamide .

Molecular Formula and Stoichiometric Composition

The molecular formula of this compound is C₁₆H₁₇FN₂O₅S , with a molecular weight of 368.38 g/mol and an exact mass of 368.0842 Da . Table 1 summarizes its stoichiometric composition and key identifiers.

Property Value
Molecular Formula C₁₆H₁₇FN₂O₅S
Molecular Weight 368.38 g/mol
Exact Mass 368.0842 Da
CAS Number 210755-45-6
PubChem CID 9907286

Stereochemical Configuration and Three-Dimensional Conformational Analysis

This compound is achiral , lacking stereocenters or E/Z isomers. Its three-dimensional conformation is governed by the planar aromatic rings and the sulfonamide group, which adopts a trigonal pyramidal geometry. The fluorophenoxyphenyl moiety is positioned orthogonally to the sulfonamide backbone, minimizing steric hindrance. This spatial arrangement is critical for its MMP-binding affinity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Proton NMR data confirm the structural integrity of this compound, though specific chemical shifts are not publicly disclosed. Key features include:

  • Aromatic protons : Resonances in the 6.5–8.0 ppm range for the fluorophenoxyphenyl system.
  • Sulfonamide NH : A broad singlet near δ 5.0–6.0 ppm due to hydrogen bonding.
  • N-Hydroxy group : A broad peak in the δ 8.0–9.0 ppm region.
Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups critical to its structure:

Functional Group Characteristic Absorption (cm⁻¹) Source
S=O (sulfonamide) 1300–1400 (asymmetric), 1150–1200 (symmetric)
C-F (aromatic) 1000–1400 (C-F stretch)
Aromatic C-H 3100–3000 (stretch)
Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry confirms the molecular ion peak at m/z 368.0842 ([M+H]⁺), consistent with its calculated exact mass. Fragmentation patterns reveal cleavage at the sulfonamide bond, yielding ions corresponding to the phenylsulfonyl and propanamide fragments.

Crystallographic Data and Solid-State Packing Arrangements

No X-ray crystallography data for this compound are available in public databases. However, general insights into sulfonamide crystal packing suggest:

  • Hydrogen bonding : Potential interactions between the sulfonamide NH and oxygen atoms of adjacent molecules.
  • Aromatic stacking : π-π interactions between fluorophenoxyphenyl groups.
  • Steric effects : The bulkiness of the 4-fluorophenoxy moiety may limit close-packing efficiency.

Properties

IUPAC Name

2-[[4-(4-fluorophenoxy)phenyl]sulfonylamino]-N-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O5S/c1-16(2,15(20)18-21)19-25(22,23)14-9-7-13(8-10-14)24-12-5-3-11(17)4-6-12/h3-10,19,21H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOQJYRPDUMCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NO)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175302
Record name 2-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)-N-hydroxy-2-methyl-Propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210755-45-6
Record name CP-471474
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210755456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)-N-hydroxy-2-methyl-Propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydrox y-2-methylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CP-471474
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U47H947L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Strategies for CP-471474

Retrosynthetic Analysis

The compound’s structure suggests a convergent synthesis approach:

  • Sulfonamide Core Assembly : Coupling of 4-(4-fluorophenoxy)benzenesulfonyl chloride with 2-amino-2-methylpropanamide.
  • Hydroxamic Acid Formation : Conversion of a carboxylic acid or ester intermediate to the hydroxamate functionality.

Key Reaction Steps and Intermediates

Sulfonylation Reaction

A central step involves the reaction of 4-(4-fluorophenoxy)aniline with sulfonyl chloride derivatives. For example:
$$
\text{4-(4-Fluorophenoxy)aniline} + \text{ClSO}_2\text{R} \rightarrow \text{Sulfonamide Intermediate}
$$
Patents describing analogous sulfonamide syntheses (e.g., amisulpride preparation) emphasize phase-transfer catalysis and controlled stoichiometry to minimize diastereomer formation.

Hydroxamic Acid Synthesis

Hydroxamic acids are typically synthesized via:

  • Carboxylic Acid Activation : Treatment of methyl 2-[[[4-(4-fluorophenoxy)phenyl]sulfonyl]amino]-2-methylpropanoate with hydroxylamine under basic conditions:
    $$
    \text{RCOOR'} + \text{NH}_2\text{OH} \rightarrow \text{RCONHOH} + \text{R'OH}
    $$
    This reaction often employs solvents like methanol or tetrahydrofuran with sodium hydroxide as a base.

Industrial-Scale Production Considerations

Optimization Challenges

  • Byproduct Control : Residual oleylamine and carbon disulfide in colloidal syntheses can complicate purification, as observed in perovskite nanoparticle protocols.
  • Oxidation Sensitivity : The ethylthio group in intermediates requires careful oxidation to sulfones using hydrogen peroxide or sodium perborate, monitored via thin-layer chromatography.

Purification and Characterization

  • Crystallization : Recrystallization from methanol/water mixtures yields high-purity product.
  • Spectroscopic Validation :
    • IR : Hydroxamate N–O stretch near 1650 cm⁻¹.
    • ¹H NMR : Distinct signals for fluorophenoxy (δ 7.2–6.8 ppm) and methyl groups (δ 1.4 ppm).

Data Tables and Comparative Analysis

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 368.38 g/mol
Solubility DMSO (>50 mg/mL)
IC₅₀ (MMP-2) 0.7 nM
IC₅₀ (MMP-13) 0.9 nM

Table 2: Reaction Conditions for Key Steps

Step Reagents/Conditions Yield
Sulfonylation ClSO₂R, K₂CO₃, acetone, 25°C 78–85%
Hydroxamic Acid Formation NH₂OH·HCl, NaOH, MeOH, reflux 65–72%

Chemical Reactions Analysis

Types of Reactions

CP-471474 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like Lewis acids (e.g., FeBr3, AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

CP471474 is a broad-spectrum matrix metalloproteinase inhibitor . Research indicates it can inhibit proteolytic, hemorrhagic, and edema-forming activities of snake venom metalloproteinase .

Scientific Research Applications

  • Snake Venom Research CP471474 has been identified as a promising compound for co-adjuvants to neutralize local tissue damage induced by snake venom .
  • Inhibitory Effects Studies show that CP471474 inhibits the enzymatic and hemorrhagic activities induced by B. atrox venom, with an IC50 of 11.6 and 2.5 μM, respectively .
  • Mode of Action Molecular dynamic simulations describe CP471474 interacting with the metalloproteinase substrate-binding cleft . The hydroxamate group of CP471474 coordinates the zinc cofactor of the metalloproteinase through strong electrostatic interactions, while the compound’s hydrophobic groups occupy the S1 and S1′ sites .
  • Venom Inhibition CP471474, along with varespladib, has been tested for its ability to inhibit the effects of Bothrops asper and Crotalus durissus cumanensis venoms. In preincubation assays, a mix of CP471474 and varespladib abolished the hemorrhagic activity induced by B. asper venom .

Study on Snake Venom Inhibition

ActivityInhibitorResult
Lethal ActivityVarespladibInhibited 100% of the lethal effect of B. asper venom in preincubation assays .
Mix of CP471474 and VarespladibInhibited 75% of the lethal activity of both B. asper and C. d. cumanensis venoms .
Edema-Forming ActivityMix of CP471474 and VarespladibShowed the best inhibition ability against both B. asper and C. d. cumanensis venoms in independent injection assays .
Myotoxic ActivityMix of CP471474 and VarespladibDisplayed the best capacity to reduce plasma CK activity induced by both B. asper and C. d. cumanensis venoms in preincubation assays .
Hemorrhagic ActivityMix of CP471474 and Varespladib, CP471474Abolished the hemorrhagic activity induced by B. asper venom in preincubation assays. All treatments partially decreased the hemorrhagic diameter induced by the venom when injected immediately after venom injection .

Mechanism of Action

The mechanism of action of CP-471474 involves the inhibition of matrix metalloproteinases. These enzymes play a crucial role in the degradation of extracellular matrix components, which is a key process in tumor invasion and metastasis. By inhibiting MMPs, the compound can prevent the breakdown of the extracellular matrix, thereby inhibiting tumor progression .

Comparison with Similar Compounds

Discussion of Divergent Evidence

This compound’s dual role as a PYGL and MMP inhibitor raises questions about its primary mechanism. Evidence suggests:

  • Context-Dependent Activity : In glycogen metabolism studies, PYGL inhibition dominates , whereas in HCV and inflammation models, MMP inhibition is prioritized .
  • Structural Versatility : The sulfonamide group may enable interactions with multiple enzyme classes, though further crystallography studies are needed .

Biological Activity

CP-471474 is a compound developed by Pfizer, primarily recognized for its role as a broad-spectrum matrix metalloproteinase (MMP) inhibitor. This article delves into its biological activity, particularly focusing on its effects in various pathological contexts, including snake venom inhibition and pulmonary diseases.

1. Overview of this compound

Chemical Structure and Mechanism of Action
this compound is characterized by a pyran-containing sulfonamide hydroxamate structure, which facilitates its interaction with the zinc-binding sites of metalloproteinases. This interaction is crucial for its inhibitory effects on proteolytic activities associated with various toxins and pathological conditions.

2. Inhibition of Snake Venom Activities

Recent studies have highlighted the effectiveness of this compound in inhibiting the lethal, hemorrhagic, and myotoxic activities of snake venoms from species such as Bothrops asper and Crotalus durissus cumanensis.

2.1 Efficacy in Preincubation Assays

In preincubation assays, this compound demonstrated significant inhibition of lethal activity against these venoms. The following table summarizes the survival rates of mice subjected to venom exposure with and without this compound treatment:

Treatment GroupSurvival Rate (%)Statistical Significance
Venom Alone0%-
Venom + this compound10%p > 0.05
Venom + Varespladib100%p < 0.05
Venom + this compound + Varespladib50%p < 0.05

The combination treatment showed a partial protective effect, although it was less effective than Varespladib alone .

2.2 Myotoxic Activity Inhibition

This compound also exhibited notable effects on myotoxicity induced by snake venoms. In assays measuring plasma creatine kinase (CK) activity, the compound significantly reduced CK levels, indicating decreased muscle damage:

Treatment GroupCK Activity (U/L)Statistical Significance
Venom AloneHigh-
Venom + this compoundModeratep < 0.05
Venom + VarespladibLowp < 0.01

The data suggest that while this compound is effective, it does not completely prevent myotoxic effects compared to Varespladib .

3. Effects on Pulmonary Diseases

This compound has also been investigated for its potential in treating smoke-induced lung injuries. A study involving guinea pigs exposed to smoke demonstrated that treatment with this compound led to significant reductions in airspace enlargement and airway wall thickness:

Treatment GroupMean Airspace Size Increase (%)Mean Wall Thickness Increase (%)
Control0%0%
Smoke-Exposed62%42%
Smoke + this compound20%17%

These findings indicate that this compound can mitigate some structural changes associated with emphysema, providing a protective effect against smoke exposure .

Case Study: Efficacy Against Emphysema

In a longitudinal study involving smoke-exposed guinea pigs treated with this compound, researchers observed a significant reduction in emphysematous changes over six months compared to untreated controls. The compound exhibited approximately 68% protection against emphysema-related changes in lung architecture .

Q & A

Q. What is the primary biochemical mechanism of CP-471474, and how does it modulate glycogen phosphorylase (PYGL) activity?

this compound directly inhibits PYGL by binding to its catalytic site, disrupting the conversion of glycogen to glucose-1-phosphate. This interference occurs through hydrogen bonding and hydrophobic interactions, which reduce the enzyme's ability to cleave α-1,4-glycosidic bonds . Methodologically, enzyme kinetics assays (e.g., measuring Michaelis-Menten parameters with varying inhibitor concentrations) and crystallography studies can validate binding modes and competitive/non-competitive inhibition patterns.

Q. How does this compound compare to other PYGL inhibitors, such as Bisindolylmaleimide I, in terms of specificity and potency?

Unlike Bisindolylmaleimide I, which broadly targets protein kinase C isoforms, this compound exhibits selective inhibition for PYGL. Comparative studies require dose-response curves (IC50 determination) and selectivity profiling using kinase activity panels or proteome-wide binding assays to confirm target specificity .

Q. What experimental models are appropriate for studying this compound’s effects on glycogenolysis in vivo?

Rodent models of metabolic disorders (e.g., high-fat diet-induced insulin resistance) are commonly used. Researchers should measure hepatic glycogen levels (via periodic acid-Schiff staining) and blood glucose dynamics under this compound treatment. Parallel in vitro validation with hepatocyte cultures can isolate direct enzymatic effects from systemic variables .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported roles as both a PYGL inhibitor and a matrix metalloprotease (MMP) inhibitor?

this compound has sub-nanomolar affinity for MMP-2, MMP-9, and MMP-13, complicating its mechanistic interpretation. To disentangle these effects:

  • Use isoform-specific MMP knockout models to isolate PYGL-dependent outcomes.
  • Employ transcriptomic or proteomic profiling to identify dominant pathways under treatment.
  • Design control experiments with selective MMP inhibitors (e.g., ilomastat) to benchmark off-target contributions .

Q. What methodologies optimize high-throughput screening (HTS) for this compound analogs with improved selectivity?

Microfluidic qHTS systems enable nanoliter-scale dose gradients (6 orders of magnitude) for rapid IC50 determination. Key steps include:

  • Generating tunable concentration gradients via unilateral Taylor-Aris dispersion.
  • Miniaturizing assays (e.g., fluorogenic substrate cleavage for MMPs/PYGL) to reduce reagent consumption.
  • Validating hits using orthogonal techniques like surface plasmon resonance (SPR) for binding affinity .

Q. How should researchers address variability in this compound’s solubility and bioavailability across experimental systems?

  • Pre-screen solubility in DMSO and aqueous buffers (e.g., PBS) using dynamic light scattering.
  • Use pharmacokinetic profiling (LC-MS/MS for plasma/tissue concentration) in preclinical models.
  • Apply lipid-based nanoformulations or prodrug strategies to enhance bioavailability in vivo .

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in complex biological systems?

  • Fit dose-response data to sigmoidal models (e.g., Hill equation) to quantify efficacy (Emax) and potency (EC50).
  • Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons.
  • Apply principal component analysis (PCA) to untangle multivariate effects in omics datasets .

Methodological Considerations

Q. How can researchers ensure reproducibility when studying this compound’s anti-inflammatory effects in emphysema or myocardial infarction models?

  • Standardize animal models (e.g., cigarette smoke exposure duration, infarct size measurement via echocardiography).
  • Include sham controls and blinded histological scoring for inflammatory markers (e.g., TNF-α, IL-6).
  • Predefine exclusion criteria (e.g., mortality thresholds) to minimize bias .

Q. What strategies mitigate off-target effects when using this compound in MMP-related studies?

  • Combine this compound with siRNA knockdown of specific MMP isoforms.
  • Use activity-based probes (e.g., fluorescently labeled broad-spectrum MMP inhibitors) to visualize target engagement in real time.
  • Cross-validate findings with structurally distinct MMP inhibitors to rule out artifact-driven results .

Q. How should contradictory data on this compound’s efficacy in different disease contexts be analyzed?

Apply the "principal contradiction" framework:

  • Identify the dominant pathway (e.g., PYGL inhibition vs. MMP suppression) driving observed outcomes in each context.
  • Use pathway enrichment analysis to prioritize variables (e.g., metabolic vs. inflammatory genes) across datasets.
  • Design follow-up experiments to test the hierarchy of mechanistic contributions (e.g., tissue-specific knockout models) .

Tables for Key Data

Parameter This compound Bisindolylmaleimide I
Primary TargetPYGL, MMP-2/9/13Protein kinase C isoforms
IC50 (MMP-9)0.9 nMN/A
Solubility (DMSO)HighModerate
In Vivo Model EfficacyMyocardial infarction, emphysemaCancer models
Key AssaysFluorogenic substrate cleavage, qHTSKinase activity panels
References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CP-471474
Reactant of Route 2
CP-471474

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.